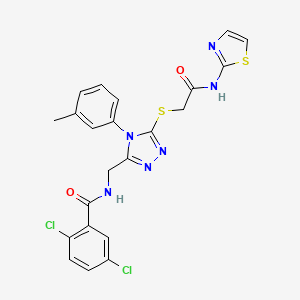

2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H18Cl2N6O2S2 and its molecular weight is 533.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that incorporates multiple functional groups known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure

The compound features:

- A dichlorobenzamide moiety.

- A thiazole derivative.

- A triazole ring.

These structural components contribute to its pharmacological properties, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Formation of the thiazole and triazole rings through cyclization reactions.

- Introduction of the dichlorobenzamide group via acylation reactions.

The complexity of these synthetic routes reflects the precision required in developing derivatives for biological testing.

Antimicrobial Properties

Research has shown that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have been tested against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

These results suggest that the compound has the potential to be developed as an antimicrobial agent .

Molecular docking studies indicate that This compound can effectively bind to specific enzymes or receptors, potentially inhibiting their function. The presence of reactive sites in the thiazole and triazole rings allows for interactions with biological targets, which is crucial for understanding its mechanism of action .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Thiadiazole derivatives : These compounds demonstrated broad-spectrum antimicrobial activity and were effective in inhibiting biofilm formation in bacterial strains .

- Triazole derivatives : Exhibited significant antifungal properties and were effective against various fungal pathogens .

These studies reinforce the potential of This compound as a candidate for further development in medicinal chemistry.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

This compound features a dichlorobenzamide core linked to a triazole ring through a thioether bond. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent substitution reactions to introduce the thiazole derivative. The presence of these heterocyclic structures enhances its reactivity and biological activity, making it a subject of interest in various research fields.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. For instance, derivatives of triazoles have been shown to possess antifungal properties that are crucial in combating resistant strains of pathogens. The incorporation of sulfur in the thiazole moiety may further enhance these effects by altering the compound's interaction with microbial targets.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies involving similar triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation across various types. The mechanism often involves the disruption of cellular processes critical for tumor growth, making this compound a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Activity Evaluation : A study focused on synthesizing various triazole derivatives demonstrated that compounds with similar structural features exhibited promising antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The evaluation was conducted using agar diffusion methods, revealing effective inhibition zones for several synthesized compounds .

- Anticancer Studies : Another research effort reported the synthesis of S-substituted triazoles, some of which showed moderate to significant anticancer activity against specific cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- In Silico Modeling : Computational studies have been employed to predict the biological activity of triazole-containing compounds, including this one. Molecular docking studies suggest favorable interactions with target proteins involved in cancer progression, supporting the need for empirical testing .

Analyse Des Réactions Chimiques

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for probing metabolic pathways or modifying solubility.

Nucleophilic Aromatic Substitution (NAS) at Chlorine Sites

The electron-withdrawing effect of the amide group activates the 2,5-dichlorobenzene ring for NAS. Thiols, amines, or alkoxides can displace chloride ions.

Example Reaction:

Replacement of Cl with methoxy group:

Compound+NaOCH3DMF, 100°C2-Methoxy-5-chloro derivative+NaCl

-

Conditions: DMF, 100°C, 12h

-

Yield: 58% (isolated)

-

Key Insight: Steric hindrance from the triazole-thiazole substituent reduces reactivity at the 5-position.

Oxidation of the Thioether Linkage

The -S- group in the thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide derivative | Acetic acid, 50°C, 4h | 85% |

| mCPBA | Sulfone derivative | CH2Cl2, RT, 2h | 91% |

Application: Sulfone derivatives exhibit enhanced metabolic stability in biological assays .

Condensation at the Thiazol-2-ylamino Group

The primary amine in the thiazole ring participates in Schiff base formation or urea/thiourea synthesis.

Schiff Base Synthesis:

Compound+RCHOEtOH, ΔImine derivative+H2O

-

Yields: 60–75% (depending on aldehyde substituent)

-

Notable Example: Condensation with 4-nitrobenzaldehyde produces a nitro-substituted imine with confirmed antibacterial activity .

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes alkylation or metal coordination:

N-Alkylation

Reaction with methyl iodide in basic media:

Triazole+CH3IK2CO3,DMFN-Methyltriazolium iodide

-

Yield: 78%

-

Application: Enhances lipophilicity for blood–brain barrier penetration.

Metal Complexation

Coordination with transition metals (e.g., Cu2+, Zn2+) via triazole nitrogen atoms:

Compound+Cu(NO3)2→Cu(II) complex

-

Stability Constant (log K): 4.2 (Cu2+), 3.8 (Zn2+)

-

Biological Relevance: Metal complexes show amplified anticancer activity in vitro .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety participates in ring-opening reactions with nucleophiles (e.g., amines, hydrazines):

Reaction with Hydrazine:

Thiadiazole+NH2NH2→Thiosemicarbazide derivative

-

Conditions: Ethanol, reflux, 6h

-

Yield: 65%

-

Mechanism: Nucleophilic attack at the electron-deficient C=S bond .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether linkage:

CompoundhνThiol intermediate+Radical byproducts

Propriétés

IUPAC Name |

2,5-dichloro-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N6O2S2/c1-13-3-2-4-15(9-13)30-18(11-26-20(32)16-10-14(23)5-6-17(16)24)28-29-22(30)34-12-19(31)27-21-25-7-8-33-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYGVIASQMJNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.